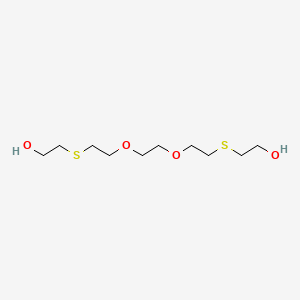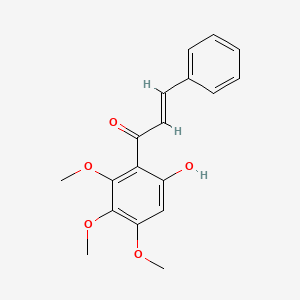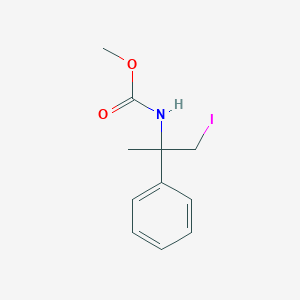
6,9-Dioxa-3,12-dithiatetradecane-1,14-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Dioxa-3,12-dithiatetradecane-1,14-diol is a chemical compound with the molecular formula C10H22O4S2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-3,12-dithiatetradecane-1,14-diol typically involves the reaction of appropriate diols with sulfur-containing reagents under controlled conditions. One common method involves the use of thiol-ene click chemistry, where a diol reacts with a thiol in the presence of a radical initiator to form the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .
Análisis De Reacciones Químicas
Types of Reactions
6,9-Dioxa-3,12-dithiatetradecane-1,14-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Esters and ethers.
Aplicaciones Científicas De Investigación
6,9-Dioxa-3,12-dithiatetradecane-1,14-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,9-Dioxa-3,12-dithiatetradecane-1,14-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include redox reactions and covalent modifications of proteins .
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12-tetraoxatetradecane-1,14-diol: Similar in structure but contains oxygen atoms instead of sulfur.
3,6,9,12-tetrathiatetradecane-1,14-diol: Contains sulfur atoms but lacks the oxygen atoms present in 6,9-Dioxa-3,12-dithiatetradecane-1,14-diol.
Uniqueness
This compound is unique due to the presence of both oxygen and sulfur atoms in its structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
3944-42-1 |
|---|---|
Fórmula molecular |
C10H22O4S2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethoxy]ethylsulfanyl]ethanol |
InChI |
InChI=1S/C10H22O4S2/c11-1-7-15-9-5-13-3-4-14-6-10-16-8-2-12/h11-12H,1-10H2 |
Clave InChI |
ADIYXAJQYBGPQB-UHFFFAOYSA-N |
SMILES canónico |
C(CSCCOCCOCCSCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)

![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)

![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![[4-(Pyrazin-2-yl)piperazin-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B14145101.png)
![N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine](/img/structure/B14145102.png)

![3-[(Thiophen-3-yl)tellanyl]propanoic acid](/img/structure/B14145107.png)
![4-{(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14145108.png)

